molecular formula C15H22ClN3O B560282 1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride CAS No. 1257326-24-1

1-Phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one hydrochloride

Cat. No.: B560282
CAS No.: 1257326-24-1
M. Wt: 295.81 g/mol
InChI Key: BYJUVPWUMBVSTK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of GSK 789472 hydrochloride involves multiple steps, starting with the preparation of the core imidazolidinone structure. The synthetic route typically includes the following steps:

Industrial production methods for GSK 789472 hydrochloride would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

GSK 789472 hydrochloride undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

GSK 789472 hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of GSK 789472 hydrochloride involves its interaction with dopamine receptors. As a dopamine D3 receptor antagonist, it blocks the activity of these receptors, which are implicated in various neurological processes. As a dopamine D2 receptor partial agonist, it partially activates these receptors, leading to a balanced modulation of dopamine signaling. This dual activity makes it a valuable tool for studying dopamine-related pathways and developing therapeutic agents .

Comparison with Similar Compounds

GSK 789472 hydrochloride is unique in its dual activity as a dopamine D3 receptor antagonist and a dopamine D2 receptor partial agonist. Similar compounds include:

Compared to these compounds, GSK 789472 hydrochloride offers a unique combination of receptor activities, making it particularly useful for studying the complex roles of dopamine receptors in the brain.

Properties

IUPAC Name

1-phenyl-3-(piperidin-2-ylmethyl)imidazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O.ClH/c19-15-17(12-13-6-4-5-9-16-13)10-11-18(15)14-7-2-1-3-8-14;/h1-3,7-8,13,16H,4-6,9-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJUVPWUMBVSTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2CCN(C2=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257326-24-1
Record name 2-Imidazolidinone, 1-phenyl-3-(2-piperidinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257326-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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